Cas no 1707091-04-0 (3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid)

3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- EN300-28295683
- 1707091-04-0
- 3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid
- 3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid
-
- Inchi: 1S/C11H11BrN2O5/c1-6(15)13-9(11(16)17)4-7-2-3-8(12)5-10(7)14(18)19/h2-3,5,9H,4H2,1H3,(H,13,15)(H,16,17)
- InChI Key: ZEKCVQRKPZCPQS-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)[N+](=O)[O-])CC(C(=O)O)NC(C)=O
Computed Properties
- Exact Mass: 329.98513g/mol
- Monoisotopic Mass: 329.98513g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112Ų
- XLogP3: 1.6
3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28295683-0.5g |
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid |
1707091-04-0 | 95.0% | 0.5g |
$603.0 | 2025-03-19 | |
Enamine | EN300-28295683-0.25g |
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid |
1707091-04-0 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
Enamine | EN300-28295683-10g |
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid |
1707091-04-0 | 10g |
$2701.0 | 2023-09-07 | ||
Enamine | EN300-28295683-1.0g |
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid |
1707091-04-0 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
Enamine | EN300-28295683-0.1g |
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid |
1707091-04-0 | 95.0% | 0.1g |
$553.0 | 2025-03-19 | |
Enamine | EN300-28295683-2.5g |
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid |
1707091-04-0 | 95.0% | 2.5g |
$1230.0 | 2025-03-19 | |
Enamine | EN300-28295683-0.05g |
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid |
1707091-04-0 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
Enamine | EN300-28295683-10.0g |
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid |
1707091-04-0 | 95.0% | 10.0g |
$2701.0 | 2025-03-19 | |
Enamine | EN300-28295683-5.0g |
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid |
1707091-04-0 | 95.0% | 5.0g |
$1821.0 | 2025-03-19 | |
Enamine | EN300-28295683-5g |
3-(4-bromo-2-nitrophenyl)-2-acetamidopropanoic acid |
1707091-04-0 | 5g |
$1821.0 | 2023-09-07 |
3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid Related Literature
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Additional information on 3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid
Research Briefing on 3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid (CAS: 1707091-04-0) in Chemical Biology and Pharmaceutical Applications
3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid (CAS: 1707091-04-0) is a specialized chemical compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its bromo-nitrophenyl and acetamidopropanoic acid moieties, serves as a critical intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of enzyme inhibitors and targeted therapies for various diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid as a precursor for the synthesis of proteasome inhibitors. The study highlighted its utility in creating analogs that selectively target the 20S proteasome, a key component in protein degradation pathways implicated in cancer and neurodegenerative disorders. The compound's unique structural features were found to enhance binding affinity and specificity, making it a promising candidate for further optimization.
Another notable application of this compound was reported in a 2024 ACS Chemical Biology article, where it was utilized in the development of fluorescent probes for imaging cellular processes. The bromo-nitrophenyl group facilitated the attachment of fluorophores, enabling real-time visualization of enzymatic activity in live cells. This advancement has significant implications for understanding disease mechanisms and screening potential therapeutics.
From a synthetic chemistry perspective, recent advancements have focused on improving the yield and purity of 3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid. A 2023 Organic Process Research & Development paper detailed a scalable, green chemistry approach using catalytic hydrogenation, which reduced the environmental impact of its production while maintaining high enantiomeric purity. This method is particularly relevant for industrial-scale applications.
Ongoing research continues to explore the broader pharmacological potential of this compound. Preliminary data from a 2024 preprint suggests its derivatives may exhibit anti-inflammatory properties by modulating NF-κB signaling pathways. However, further in vivo studies are required to validate these findings and assess toxicity profiles.
In conclusion, 3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid (CAS: 1707091-04-0) represents a versatile building block in medicinal chemistry with demonstrated applications in drug discovery, chemical biology tools, and process optimization. Its continued study will likely yield additional insights into structure-activity relationships and therapeutic potential across multiple disease areas.
1707091-04-0 (3-(4-Bromo-2-nitrophenyl)-2-acetamidopropanoic acid) Related Products
- 34330-64-8(cadmium chloride hydrate)
- 2138263-61-1(2-Cyclobutyl-6-fluoro-3-hydrazinylquinoline)
- 1805661-31-7(Ethyl 4-cyano-3-difluoromethyl-2-methoxybenzoate)
- 1804348-54-6(2-(Fluoromethyl)-4-iodo-3-methyl-5-(trifluoromethoxy)pyridine)
- 13160-59-3(4-Amino-N-(pyridin-3-yl)benzamide)
- 2416235-88-4(N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide)
- 2309537-93-5(N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-phenyloxane-4-carboxamide)
- 300689-99-0(benzyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2229446-90-4(1-2-(2-chloro-6-methylphenyl)propan-2-ylcyclopropan-1-amine)
- 1261764-57-1(6-Chloro-2-(difluoromethoxy)-3'-(trifluoromethoxy)biphenyl)



